molecular formula C10H14N2 B565392 (+/-)-Nicotine-13CD3 CAS No. 909014-86-4

(+/-)-Nicotine-13CD3

Cat. No.: B565392
CAS No.: 909014-86-4
M. Wt: 166.247
InChI Key: SNICXCGAKADSCV-KQORAOOSSA-N
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Description

(+/-)-Nicotine-13CD3 is a deuterated form of nicotine, where three hydrogen atoms are replaced by deuterium (13CD3). This isotopic labeling is often used in scientific research to study the pharmacokinetics and metabolism of nicotine. Nicotine itself is a naturally occurring alkaloid found in tobacco plants and is known for its stimulant effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Nicotine-13CD3 typically involves the incorporation of deuterium into the nicotine molecule. One common method is the catalytic hydrogenation of nicotine in the presence of deuterium gas. This process requires specific reaction conditions, such as the use of a palladium or platinum catalyst and a controlled environment to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to achieve high yields and purity. The deuterium gas used in the reaction is often sourced from specialized suppliers to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Nicotine-13CD3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Nicotine N-oxide.

    Reduction: Dihydronicotine.

    Substitution: Halogenated nicotine derivatives.

Scientific Research Applications

(+/-)-Nicotine-13CD3 is widely used in scientific research due to its isotopic labeling. Some key applications include:

    Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.

    Biology: Helps in understanding the metabolic pathways of nicotine in biological systems.

    Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of nicotine.

    Industry: Employed in the development of nicotine replacement therapies and other pharmaceutical products.

Mechanism of Action

(+/-)-Nicotine-13CD3 exerts its effects by binding to nicotinic acetylcholine receptors (nAChRs) in the central nervous system. This binding leads to the activation of these receptors, resulting in the release of neurotransmitters such as dopamine, which is responsible for the stimulant effects of nicotine. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking in research studies.

Comparison with Similar Compounds

(+/-)-Nicotine-13CD3 is unique due to its deuterium labeling, which distinguishes it from other nicotine analogs. Similar compounds include:

    Nicotine: The non-labeled form of the compound.

    Nicotine N-oxide: An oxidized derivative of nicotine.

    Dihydronicotine: A reduced form of nicotine.

The deuterium labeling in this compound provides a unique advantage in research applications, allowing for more accurate studies of nicotine’s pharmacokinetics and metabolism.

Properties

IUPAC Name

3-[1-(trideuterio(113C)methyl)pyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNICXCGAKADSCV-KQORAOOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])N1CCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676247
Record name 3-[1-(~13~C,~2~H_3_)Methylpyrrolidin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909014-86-4
Record name 3-[1-(~13~C,~2~H_3_)Methylpyrrolidin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 909014-86-4
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